molecular formula C24H38N8O6S2 B6288600 Spermine(N3HHN3 2TosOH) CAS No. 2453324-51-9

Spermine(N3HHN3 2TosOH)

Cat. No.: B6288600
CAS No.: 2453324-51-9
M. Wt: 598.7 g/mol
InChI Key: OFYBGKXTXQYAQG-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Polyamine Research

The journey of polyamine research began in 1678 when the Dutch scientist Antonie van Leeuwenhoek first observed crystals of spermine (B22157) phosphate (B84403) in human semen. wikipedia.orgnih.govnih.gov However, it took nearly 250 years for the precise chemical structure of spermine to be elucidated in 1926 by the separate efforts of Dudley, Rosenheim, and Starling in England, and Wrede and colleagues in Germany. wikipedia.org The name "spermin" was first used by German chemists Ladenburg and Abel in 1888. wikipedia.org

Following the structural determination of spermine, researchers isolated other related polyamines, including the triamine spermidine (B129725) and the diamine putrescine, from both prokaryotic and eukaryotic organisms. nih.govresearchgate.net A pivotal moment in polyamine research was the discovery of their ability to promote the growth of certain bacteria. nih.gov This finding sparked further investigations into their metabolic pathways. Key discoveries included the identification of ornithine decarboxylase (ODC) as a crucial enzyme in polyamine biosynthesis and the elucidation of polyamine oxidation processes. nih.gov The synthesis of α-difluoromethylornithine (DFMO), a potent inhibitor of ODC, provided a powerful tool for studying the physiological functions of polyamines. nih.gov The observation that cancer patients excrete elevated levels of polyamines in their urine brought the field to the attention of oncologists, leading to research on their potential as cancer biomarkers and therapeutic targets. nih.gov With the advent of molecular biology, the detailed structures of the enzymes involved in polyamine biosynthesis were determined. nih.gov

Significance of Spermine as a Polycation in Eukaryotic and Prokaryotic Systems

At physiological pH, spermine exists as a polycation, meaning it carries multiple positive charges. wikipedia.orgmerckmillipore.com This characteristic is central to its biological functions in both eukaryotes and prokaryotes. As a polycation, spermine can interact with negatively charged molecules such as nucleic acids (DNA and RNA) and acidic proteins. wikipedia.orgresearchgate.netbiocyc.org

In all eukaryotic cells, spermine is involved in a wide array of metabolic processes. wikipedia.org Its association with nucleic acids is thought to stabilize their helical structures, a particularly important function in viruses. wikipedia.org Spermine also plays a role in protecting DNA from damage by acting as an intracellular free radical scavenger. wikipedia.org Furthermore, it is essential for the growth of some bacteria. wikipedia.org

The biosynthesis of spermine typically begins with the amino acid ornithine. wikipedia.org In animals, ornithine is decarboxylated by ornithine decarboxylase to form putrescine. wikipedia.org Subsequently, spermidine synthase and spermine synthase catalyze the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to produce spermidine and then spermine. wikipedia.orgontosight.ai Plants have alternative pathways for spermine synthesis, including one that starts with the decarboxylation of L-arginine. wikipedia.org Recently, a second biosynthetic route for spermine has been identified in bacteria that is dependent on aspartate β-semialdehyde (ASA) and involves the formation of carboxyspermine from spermidine. nih.govelsevierpure.com

Organism TypeKey Features of Spermine Function and Biosynthesis
Eukaryotes Found in all cells, involved in cellular metabolism, stabilizes nucleic acid structures, acts as a free radical scavenger. Biosynthesis primarily from ornithine. wikipedia.org
Prokaryotes Essential growth factor for some bacteria. wikipedia.org Can have hybrid biosynthetic pathways utilizing both dcAdoMet and ASA. nih.gov

Scope and Current Paradigms in Spermine Research

Key areas of contemporary research include:

Gene Expression: Polyamines, including spermine, are known to influence gene expression through their interactions with DNA and RNA, affecting chromatin condensation and participating in post-translational modifications that regulate RNA processing and translation. nih.gov

Ion Channel Modulation: Spermine has significant effects on several types of cation channels. nih.gov Intracellular spermine is a key factor in the intrinsic gating and rectification of inward rectifier K+ channels and some glutamate (B1630785) receptors. nih.govnih.govportlandpress.comportlandpress.com Extracellular spermine can modulate the activity of NMDA receptors. nih.govnih.govportlandpress.com

Cellular Signaling: Spermine is involved in various cellular signaling pathways, influencing processes like cell growth, proliferation, and differentiation. ontosight.ainih.govimrpress.com

Oxidative Stress: Spermine can act as an antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). wikipedia.orgnih.govspandidos-publications.com However, under certain conditions, excess spermine can also contribute to oxidative stress. elifesciences.org

Apoptosis (Programmed Cell Death): The role of spermine in apoptosis is complex, with studies showing that both depletion and elevation of spermine levels can trigger or prevent this process, depending on the cell type and conditions. nih.govnih.govkarger.comfrontiersin.org

Cellular Proliferation and Differentiation: Polyamines are essential for cell proliferation. nih.govnih.govpnas.org Their role in differentiation is more nuanced, with studies indicating that spermidine, a precursor to spermine, is required for the differentiation of certain cell lines. nih.govnih.gov

The ongoing investigation into these areas continues to reveal the intricate and vital roles of spermine in cellular health and disease, opening new avenues for therapeutic interventions. nih.govportlandpress.com

Properties

IUPAC Name

N,N'-bis(3-azidopropyl)butane-1,4-diamine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N8.2C7H8O3S/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,1-10H2;2*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYBGKXTXQYAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N8O6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization for Academic Research Applications

Methodologies for the Chemical Synthesis of Spermine (B22157)

The chemical synthesis of spermine can be achieved through several approaches, ranging from traditional solution-phase chemistry to more modern solid-phase and enzymatic methods.

Conventional solution-phase synthesis provides a foundational approach to producing spermine and other polyamines. A common strategy involves the N-alkylation of amines with alkyl halides, which can lead to a mixture of primary, secondary, tertiary amines, and quaternary ammonium salts nih.govresearchgate.netpressbooks.pub. A more controlled and widely used method for synthesizing spermine involves a two-step process starting from 1,4-diaminobutane (B46682) (putrescine). This diamine is first reacted with acrylonitrile in a Michael reaction to yield a bis-cyanoethylated intermediate. Subsequent reduction of the nitrile groups, typically through catalytic hydrogenation using reagents like Raney nickel, affords spermine nih.gov. This method is advantageous due to the commercial availability of the starting materials and the relatively straightforward reaction conditions. The reaction can be summarized as follows:

H₂N(CH₂)₄NH₂ + 2 CH₂=CHCN → NC(CH₂)₂NH(CH₂)₄NH(CH₂)₂CN NC(CH₂)₂NH(CH₂)₄NH(CH₂)₂CN + 4 H₂ → H₂N(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂

Protecting group strategies are often employed to achieve regioselectivity and avoid side reactions, especially when synthesizing unsymmetrical polyamine analogues acs.org.

Solid-phase synthesis offers a powerful alternative to solution-phase methods, facilitating the purification of intermediates and the synthesis of polyamine libraries. In this technique, the growing polyamine chain is covalently attached to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin libretexts.orgpeptide.com.

Several types of resins are employed in solid-phase polyamine synthesis, including:

Merrifield Resin: A cross-linked polystyrene resin functionalized with chloromethyl groups, allowing for the attachment of the initial building block through an ester or ether linkage libretexts.orgwikipedia.orgnih.govfiveable.me.

Wang Resin: A p-alkoxybenzyl alcohol-functionalized resin that is widely used for the synthesis of C-terminally unprotected peptides and can be adapted for polyamine synthesis. Cleavage from Wang resin is typically achieved under mildly acidic conditions peptide.comappliedpolytech.compeptide.comaltabioscience.com.

Rink Amide Resin: This resin is particularly useful for the synthesis of peptide amides and can be employed for the synthesis of polyamines with a terminal amide functionality. Cleavage from Rink Amide resin also utilizes acidic conditions appliedpolytech.compeptide.comnbinno.combiotage.comfluorochem.co.uk.

A "safety-catch" methodology can also be employed, where the linker is stable to the reaction conditions but can be activated for cleavage at the end of the synthesis jove.com. The choice of resin and linker depends on the desired final product and the specific reaction conditions of the synthetic route.

Enzymatic and biocatalytic methods offer highly specific and efficient routes to spermine synthesis, often proceeding under mild conditions with high stereoselectivity. In most eukaryotes, the biosynthesis of spermine is a well-defined pathway involving two key aminopropyltransferase enzymes nih.gov:

Spermidine (B129725) Synthase (SPDS): This enzyme catalyzes the transfer of an aminopropyl group from S-adenosylmethioninamine (decarboxylated S-adenosylmethionine or dcSAM) to putrescine, forming spermidine acs.orgresearchgate.netwikipedia.orgacs.org. The reaction mechanism is thought to proceed via a ternary-complex mechanism involving an SN2 nucleophilic attack wikipedia.org.

Spermine Synthase (SPMS): Subsequently, spermine synthase transfers a second aminopropyl group from dcSAM to spermidine to yield spermine nih.govnih.govplos.org. Structural studies of human spermine synthase have revealed a dimeric structure with a large substrate-binding pocket that accommodates spermidine nih.govnih.gov. The catalytic mechanism involves conserved aspartate residues that are crucial for the aminopropyl transfer nih.gov.

More recently, a novel biosynthetic pathway for spermine has been identified in bacteria. This pathway is dependent on aspartate β-semialdehyde (ASA) and involves two key enzymes elsevierpure.comnih.govnih.gov:

Carboxyspermidine (B1264299) Dehydrogenase (CASDH): This enzyme catalyzes the reductive condensation of putrescine and ASA to form carboxyspermidine nih.govresearchgate.netqmul.ac.uk.

Carboxyspermidine Decarboxylase: This enzyme then decarboxylates carboxyspermidine to produce spermidine, which can be further converted to spermine elsevierpure.comnih.gov.

These enzymatic approaches provide valuable alternatives to chemical synthesis, particularly for the production of naturally occurring polyamines.

Synthesis of Labeled Spermine for Mechanistic Investigations

To elucidate the mechanisms of spermine's biological actions, researchers often utilize isotopically labeled spermine or spermine derivatives containing photoaffinity probes. These tools allow for the tracking of spermine within biological systems and the identification of its binding partners.

Isotopic labeling involves the incorporation of stable or radioactive isotopes into the spermine molecule. These labeled compounds are chemically identical to their unlabeled counterparts but can be detected by techniques such as mass spectrometry, NMR spectroscopy, or scintillation counting.

¹³C-Labeling: The synthesis of ¹³C-labeled spermine is valuable for NMR-based structural and metabolic studies. A common synthetic route involves the reaction of 1,4-diaminobutane with ¹³C-labeled acrylonitrile, followed by reduction. This method allows for the specific placement of ¹³C atoms within the spermine backbone.

³H-Labeling (Tritium): Tritiated spermine is a radioactive tracer used in binding assays and metabolic studies to quantify the uptake and distribution of spermine in cells and tissues. The synthesis of ³H-labeled spermine can be achieved through various methods, including the reduction of a suitable precursor with tritium (B154650) gas or the use of tritiated reagents.

IsotopeLabeling Precursor ExampleApplication
¹³C[¹³C]cyano-enriched acrylonitrileNMR spectroscopy, metabolic flux analysis
³HTritiated reducing agentsRadiometric binding assays, metabolic tracing

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their biological targets. This method employs a photoaffinity probe, which is a molecule that contains a photoreactive group and binds to the target of interest. Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to the binding site altabioscience.comsemanticscholar.org.

Several types of photoreactive moieties can be incorporated into spermine to create photoaffinity probes:

Azide-based Probes: Aryl azides are commonly used photoreactive groups. For example, N¹-azidobenzamidino (ABA)-spermine has been successfully used to map spermine binding sites in 23S rRNA nih.gov.

Diazirine-based Probes: Diazirines are another class of photoreactive groups that are smaller than aryl azides and can be advantageous in certain applications nih.govrsc.orgresearchgate.netnih.govharvard.edu. The synthesis of diazirine-containing spermine analogues allows for efficient photo-crosslinking to identify binding partners.

Benzophenone-based Probes: Benzophenones are also utilized as photoreactive groups in the design of photoaffinity probes acs.org.

The general strategy for using a spermine photoaffinity probe involves incubating the probe with the biological sample, allowing it to bind to its target, and then irradiating with UV light to induce covalent crosslinking. The crosslinked protein-spermine complex can then be isolated and identified using techniques such as mass spectrometry. This approach has been instrumental in identifying spermine-binding proteins and elucidating the molecular details of their interactions semanticscholar.orgnih.gov.

Rational Design and Synthesis of Spermine Derivatives for Functional Probing

The rational design of spermine derivatives involves targeted chemical modifications to the parent molecule to investigate specific aspects of its biological activity. These modifications can include the addition of methyl groups to the carbon backbone (C-methylation), substitution at the nitrogen atoms (N-substitution), or the introduction of acetyl groups (N-acetylation). By systematically altering the structure of spermine, researchers can dissect the roles of different parts of the molecule in its various cellular functions.

C-monomethylated derivatives of spermine and its precursor, spermidine, represent a unique class of functionally active mimetics of polyamines. mdpi.com The introduction of a methyl group along the carbon backbone of the polyamine can significantly alter its biochemical properties. mdpi.comresearchgate.net The position of the methyl group is a critical determinant of the analog's metabolic stability and its interaction with key enzymes in the polyamine metabolic pathway. nih.gov

For instance, a study on C-methylated spermidine analogs revealed that their biochemical properties could be controlled by moving the methyl group along the polyamine backbone. mdpi.com It was found that 3-methylspermidine is metabolically stable in DU145 cells, whereas 8-methylspermidine is a substrate for spermidine/spermine N1-acetyltransferase (SSAT), and 2-methylspermidine is a substrate for both SSAT and acetylpolyamine oxidase. nih.gov This demonstrates that even a subtle change in the position of the methyl group can radically alter the biochemical behavior of the polyamine analog. nih.gov

Furthermore, the stereochemistry of the chiral center(s) created by C-methylation provides an additional layer of control over the biological activity of these derivatives. mdpi.comnih.gov This stereochemical control can be exploited to fine-tune the interaction of these analogs with enzymes and other cellular targets, making them valuable tools for studying the specific cellular functions of polyamines in vitro and in vivo. mdpi.com

Table 1: Biochemical Properties of C-Methylated Spermidine Analogs

Derivative Metabolic Stability in DU145 Cells Substrate for SSAT Substrate for Acetylpolyamine Oxidase
3-Methylspermidine Metabolically Stable No No
8-Methylspermidine Metabolically Labile Yes No

N-substituted derivatives of spermine, particularly those with substitutions at the terminal nitrogen atoms, exhibit a broad spectrum of biological activities. mdpi.com The synthesis of these derivatives allows for the exploration of how modifications to the nitrogen atoms, which are critical for the polycationic nature of spermine, affect its function. The size and nature of the N-substituents can influence the analog's ability to interact with cellular targets and its metabolic fate. nih.govacs.org

N-acetylation is a key post-translational modification of spermine that is catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). physiology.orgresearchgate.netmdpi.com This process adds an acetyl group to the aminopropyl end(s) of spermine, which reduces its positive charge and alters its ability to bind to acidic macromolecules like DNA and RNA. physiology.orgphysiology.org The acetylated derivatives are then either excreted from the cell or further catabolized by acetylpolyamine oxidase (APAO). physiology.orgphysiology.org The synthesis of N-acetylated spermine derivatives is crucial for studying the regulation of polyamine homeostasis and the functional consequences of this modification. One of the well-explored N-acetylated spermine derivatives in cancer research is N1, N12-Diacetylspermine (DiAcSpm). nih.govmdpi.com

The synthesis of N-substituted spermine derivatives often requires regioselective protection of the amino groups to achieve the desired substitution pattern. nih.gov Various synthetic strategies, including acylation and alkylation under specific reaction conditions, have been developed to produce a wide range of N-substituted spermine analogs for research purposes. nih.govresearchgate.net

Structure-activity relationship (SAR) studies of synthetic spermine analogs are fundamental to understanding how the chemical structure of these molecules correlates with their biological activity. These studies systematically investigate the impact of structural modifications on the efficacy and properties of the analogs.

Key structural features that have been shown to be critical for the activity of spermine analogs include:

Length of the polyamine backbone: The distance between the nitrogen atoms in the polyamine chain is crucial for its interaction with biological targets. nih.govacs.org

Nature of the terminal substituents: The size and chemical properties of the groups attached to the terminal nitrogen atoms significantly influence the biological activity of the analogs. nih.govacs.orgnih.gov For example, it has been observed that larger Nα,Nω-alkyl groups can lead to decreased activity. nih.govacs.org

Geometry of the methylene (B1212753) spacers: The conformation and flexibility of the carbon chains separating the nitrogen atoms can impact the binding affinity and selectivity of the analogs. nih.gov

A systematic investigation of spermidine and spermine analogs has demonstrated that the activity of linear polyamine analogs is highly dependent on the length of the triamine or tetraamine chain and the size of the Nα,Nω-substituents. nih.govacs.org These SAR studies provide valuable insights for the rational design of novel spermine derivatives with specific and enhanced biological activities for use as functional probes in academic research. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Spermine
Spermidine
2-Methylspermidine
3-Methylspermidine
8-Methylspermidine

Molecular Interactions and Mechanistic Elucidation of Spermine

Molecular Interactions with Nucleic Acids

Spermine (B22157), a ubiquitous polyamine, plays a crucial role in various cellular processes through its intricate interactions with nucleic acids. As a polycation at physiological pH, its positively charged amino groups readily engage with the negatively charged phosphate (B84403) backbone of DNA and RNA, leading to significant structural and functional consequences.

The interaction of spermine with the DNA double helix is a dynamic process characterized by multiple binding modes that influence DNA's three-dimensional structure. These interactions are fundamental to DNA packaging within the cell and the regulation of genetic information.

Theoretical and molecular mechanics studies have revealed that spermine can bind to both the major and minor grooves of B-DNA. nih.gov Docking into the major groove can stabilize the DNA-spermine complex by maximizing the interactions between the proton-donating groups on spermine and proton-accepting groups on the DNA oligomer. nih.gov This interaction is often associated with a significant bending of the DNA helix. oup.comnih.gov Specifically, the primary amino groups of spermine can interact with phosphate oxygens, while the secondary amino groups interact with heteroatoms on the bases within the major groove. oup.com

Conversely, interactions within the minor groove are also observed, with the favorability of binding being dependent on the position of spermine within the groove; binding is most favorable near the base of the groove. oup.comnih.gov Some simulation studies suggest that for B-DNA, spermine binds externally to the duplex, loosely spanning the grooves rather than being sequestered deeply within them. nih.gov This external binding mode is thought to promote attractions between DNA molecules. nih.gov The choice between the major and minor groove can be influenced by the DNA sequence. For instance, in CG- or CC-rich sequences, electronegative nitrogen atoms attract spermine to the major groove, while electropositive atoms in the minor groove can be repulsive. researchgate.net

A primary consequence of spermine's interaction with DNA is the induction of DNA condensation and aggregation. oup.commdpi.com This process is critical for the compact packaging of genomic DNA within the confines of a cell nucleus. At low concentrations, spermine can cause shrinkage of the DNA molecule, and at higher concentrations, it leads to a more tightly packed, compact conformation. mdpi.comnih.gov Fluorescence microscopy and atomic force microscopy have visualized these conformational changes, revealing transitions from a fluctuating coil state to a compact globular state, and even the formation of flower-like complexes from multiple DNA molecules. mdpi.comnih.gov

The ability of spermine to condense DNA is also linked to its influence on DNA topology, specifically supercoiling. Polyamines can modulate the activity of enzymes like DNA gyrase, which is responsible for introducing negative supercoils into DNA. researchgate.net Both spermine and its precursor, spermidine (B129725), have been shown to increase negative DNA supercoiling in E. coli. researchgate.net This modulation of DNA topology is a key mechanism through which spermine can impact DNA replication and transcription. biorxiv.orgyoutube.com

Table 1: Effect of Spermine on DNA Higher-Order Structure

Spermine ConcentrationObserved DNA ConformationPrimary EffectReference
LowShrinkage of DNA moleculeNeutralization of phosphate backbone charges mdpi.com
ModerateFormation of flower-like complexesIntermolecular bridging and aggregation nih.gov
HighTightly packed, compact globular stateDNA condensation mdpi.comnih.gov

The binding of spermine to DNA is not entirely random and exhibits certain sequence preferences, although the primary driving force is electrostatic attraction to the phosphate backbone. nih.govresearchgate.net Molecular mechanics studies have shown that spermine's interaction at the major groove is more favorable for alternating purine-pyrimidine sequences (heteropolymers) than for homopolymers, and this interaction is associated with significant DNA bending. oup.comnih.gov

While some early models suggested a preference for GC-rich regions, subsequent research has presented a more complex picture. researchgate.net Raman spectroscopy studies on genomic DNAs with varying GC content (from 27% to 72%) demonstrated that the primary targets of spermine are the DNA phosphates, and these interactions are largely independent of base composition. nih.gov This supports a model of non-specific electrostatic binding where the sequence context plays a secondary role. nih.govresearchgate.net However, other computational and experimental studies have indicated a preference for AT-rich sequences. oup.comunica.it Specifically, molecular dynamics simulations and fluorescence resonance energy transfer (FRET) studies revealed that the attraction between DNA molecules mediated by spermine is greater for AT-rich DNA compared to GC-rich DNA. oup.comunica.it This may be partly due to steric hindrance from the methyl groups of thymine (B56734) in the major groove, which can prevent deep binding of spermine. nih.gov

Table 2: Summary of Research on Spermine's DNA Sequence Specificity

Study TypeObserved PreferenceProposed MechanismReference
Molecular MechanicsAlternating purine-pyrimidine sequencesMore favorable energy of interaction and induction of DNA bending oup.comnih.gov
Raman SpectroscopyPrimarily non-specificDominant electrostatic interaction with the phosphate backbone nih.govresearchgate.net
MD Simulations & FRETAT-rich sequencesGreater spermine-mediated attraction between AT-rich DNA molecules oup.comunica.it
MD Simulations & FRETAvoidance of AT-rich major groovesSteric hindrance from thymine's methyl groups nih.gov
Molecular ModelingGC-rich major groovesAttraction to electronegative N7 atoms of guanine (B1146940) researchgate.net

Spermine's interactions are not limited to DNA; it also binds to and stabilizes various forms of RNA. In fact, a significant portion of cellular spermine is associated with RNA. nih.gov The binding of spermine to RNA is distinct from its interaction with DNA, leading to different structural outcomes. While spermine is a potent condensing agent for DNA, it generally does not condense mixed-sequence RNA duplexes under similar conditions. nih.gov

Spermine plays a critical role in the structure and function of the ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins. Polyamines are essential for the proper folding, assembly, and function of ribosomal subunits. oup.comnih.gov

Photoaffinity labeling studies have been instrumental in mapping spermine binding sites on both the small (30S) and large (50S) ribosomal subunits of E. coli. On the 16S rRNA of the 30S subunit, preferred binding sites were identified in the 5' domain, loops of helix H24, and the upper part of helix H44. nih.gov Helix 44 is a particularly crucial region involved in subunit association and the decoding of mRNA. nih.govfrontiersin.org The binding of spermine to these sites affects key ribosomal functions, such as increasing the efficiency of transfer RNA (tRNA) binding but decreasing the ribosome's ability to reject incorrect aminoacyl-tRNAs, thereby impacting translational accuracy. nih.govoup.com

Within the large 50S subunit, spermine binding sites have been extensively mapped on the 23S rRNA. nih.gov Discrete regions of preferred cross-linking were found in Domains I, II, IV, and V. nih.gov Domain V is of particular interest as it forms the catalytic core of the peptidyl transferase center (PTC), the site of peptide bond formation. The region of the PTC loop was found to be highly susceptible to spermine cross-linking. oup.comnih.gov Functional studies have confirmed that spermine binding in these regions is essential for facilitating both peptide bond formation and the translocation of tRNA and mRNA through the ribosome. oup.comnih.gov

Table 3: Identified Spermine Binding Regions in Ribosomal RNA and Their Functional Implications

rRNA ComponentIdentified Binding Regions/HelicesAssociated Ribosomal FunctionReference
16S rRNA (30S Subunit)5' domain, helix H24, upper part of helix H44Subunit association, tRNA binding, translational accuracy nih.govnih.gov
23S rRNA (50S Subunit)Domains I, II, IV, and V (including the Peptidyl Transferase Center loop)Peptide bond formation, tRNA translocation oup.comnih.govnih.gov

RNA Binding and Structural Stabilization

Transfer RNA (tRNA) Stabilization

Spermine plays a crucial role in the structural stabilization of transfer RNA (tRNA), which is essential for its proper function in protein synthesis. The interaction of spermine with tRNA helps to maintain its correct three-dimensional conformation, preventing incorrect base pairing and thereby increasing the fidelity of translation. nih.gov This stabilization is critical for the accurate recognition of codons on messenger RNA (mRNA) and the subsequent delivery of the correct amino acid to the growing polypeptide chain.

The binding of spermine to tRNA is thought to "lock" the molecule into a more rigid and stable conformation. nih.gov This conformational rigidity reduces the molecule's entropy, which in turn can enhance the selectivity of its interactions with other molecules, such as aminoacyl-tRNA synthetases and the ribosome. nih.gov Furthermore, the stabilization of tRNA by spermine can also create or modify binding sites for divalent cations, which are also important for tRNA structure and function. nih.gov

Biophysical Mechanisms of Nucleic Acid Stabilization

Electrostatic Interactions and Charge Neutralization

The primary mechanism by which spermine stabilizes nucleic acids is through electrostatic interactions and the neutralization of charge. acs.orgoup.comnih.govplos.org At physiological pH, the amine groups of spermine are protonated, giving the molecule a significant positive charge. acs.org This polycationic nature allows it to interact strongly with the negatively charged phosphate backbone of DNA and RNA. acs.orgoup.comnih.gov

This electrostatic attraction leads to the condensation and stabilization of nucleic acid structures. oup.com The effectiveness of various cations in stabilizing DNA duplexes has been shown to follow the order: spermine > spermidine > Mg²⁺ > Na⁺. oup.com By neutralizing the repulsive forces between the phosphate groups, spermine reduces the electrostatic stress on the nucleic acid duplex, making it more stable. acs.org This charge neutralization is a key factor in the compaction of DNA within cells. nih.gov Spermine can bind in both the major and minor grooves of DNA, facilitating this charge neutralization. plos.org Theoretical studies have shown that the interaction of spermine with DNA significantly lowers the total energy of the complex, indicating a substantial stabilizing effect. pnas.org

Table 1: Comparative Stabilizing Effect of Cations on DNA Duplexes
CationRelative Stabilizing Effect
Spermine++++
Spermidine+++
Mg²⁺++
Na⁺+
Hydrogen Bonding and Van der Waals Forces

In addition to electrostatic interactions, hydrogen bonding and van der Waals forces contribute to the stabilization of nucleic acid structures by spermine. Spermine molecules can form hydrogen bonds with the functional groups of the nucleotide bases and the phosphate-sugar backbone. plos.orggatech.edu For instance, the amino groups of spermine can act as hydrogen bond donors, interacting with acceptor atoms on the DNA. gatech.edu

Molecular Interactions with Proteins and Enzymes

Modulation of Polyamine Metabolic Enzyme Activities

Spermine Synthase (SMS) Regulation and Structure-Function

Spermine synthase (SMS) is the enzyme responsible for the final step in spermine biosynthesis, catalyzing the transfer of an aminopropyl group from S-adenosylmethioninamine to spermidine. wikipedia.org The structure and function of human spermine synthase have been elucidated through crystallographic studies. The enzyme exists as a homodimer, with each monomer comprising three distinct domains: an N-terminal domain, a central domain, and a C-terminal catalytic domain. nih.govnih.gov

The N-terminal domain is crucial for the dimerization of the enzyme, and this dimerization is essential for its catalytic activity. nih.gov Deletion of this domain results in a monomeric and inactive protein. nih.gov The C-terminal domain houses the active site, where substrate binding and catalysis occur. nih.govnih.gov The central domain acts as a lid for the active site. wikipedia.orgnih.gov

The regulation of spermine synthase activity is critical for maintaining appropriate intracellular polyamine levels. The enzyme is subject to product inhibition by 5'-methylthioadenosine (MTA), one of the products of the reaction. nih.gov MTA is a potent inhibitor of spermine synthase, more so than of spermidine synthase, which provides a mechanism for differential regulation of the two enzymes. nih.gov

Table 2: Structural and Functional Characteristics of Human Spermine Synthase
CharacteristicDescription
Quaternary StructureHomodimer nih.govnih.gov
Monomer DomainsN-terminal, Central, C-terminal nih.govnih.gov
Function of N-terminal DomainDimerization and essential for activity nih.gov
Location of Active SiteC-terminal domain nih.govnih.gov
RegulationProduct inhibition by 5'-methylthioadenosine (MTA) nih.gov

Interactions with Other Enzyme Systems and Protein Targets

Eukaryotic initiation factor 5A (eIF5A) is a unique protein that undergoes a crucial post-translational modification known as hypusination. researchgate.netnih.gov This process is essential for its function in protein synthesis and cell proliferation. researchgate.netresearchgate.net Hypusination involves the covalent attachment of a hypusine residue, derived from the polyamine spermidine, to a specific lysine (B10760008) residue of the eIF5A precursor. researchgate.netnih.gov

The formation of hypusine occurs in two enzymatic steps catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). researchgate.netnih.gov First, DHS transfers the aminobutyl moiety from spermidine to a specific lysine residue on eIF5A to form a deoxyhypusine intermediate. nih.gov Subsequently, DOHH hydroxylates this intermediate to form the mature, active hypusinated eIF5A. nih.gov

Although spermine itself is not directly incorporated into eIF5A, its precursor, spermidine, is the essential substrate for this modification. researchgate.netnih.gov Therefore, the regulation of spermine and spermidine levels is critical for the proper functioning of eIF5A. The hypusinated eIF5A is believed to facilitate the translation of a specific subset of cellular mRNAs, particularly those containing polyproline tracts. researchgate.net

Interestingly, the activity of eIF5A can be regulated by acetylation. The key polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase 1 (SSAT1), can selectively acetylate the hypusine residue of eIF5A, leading to its inactivation. nih.govresearchgate.net This suggests a potential regulatory link between polyamine catabolism and the control of protein synthesis through eIF5A activity.

Research has indicated an interaction between spermine and dopamine (B1211576) transporters (DAT). dntb.gov.ua Studies have shown that spermine can interact with cocaine binding sites on these transporters. dntb.gov.ua Furthermore, high concentrations of dopamine have been found to decrease sperm motility, an effect that can be reversed by blocking the dopamine transporter with selective inhibitors. nih.gov This suggests that the uptake of dopamine through DAT can regulate sperm function. nih.gov

Spermine has been shown to modulate the activity of various ion channels, which plays a significant role in cellular processes. nih.govnih.gov

Specifically, intracellular spermine is involved in the intrinsic gating and rectification of strong inward rectifier K+ channels by physically blocking the channel pore. nih.govresearchgate.net This action is crucial for controlling the resting membrane potential in both excitable and non-excitable cells. nih.gov In the central nervous system, intracellular spermine also contributes to the inward rectification of certain Ca2+-permeable glutamate (B1630785) receptors by plugging the receptor channel pore. nih.gov

Extracellular spermine exhibits multiple effects on the N-methyl-d-aspartate (NMDA) subtype of glutamate receptors, including both stimulation and voltage-dependent block. nih.gov These interactions can influence neuronal excitability and the influx of Ca2+. nih.gov

Table 3: Effects of Spermine on Ion Channel Activities
Ion Channel/ReceptorEffect of SpermineMechanism
Inward Rectifier K+ ChannelsBlock and rectificationDirectly plugs the ion channel pore
Ca2+-permeable Glutamate ReceptorsInward rectificationPlugs the receptor channel pore
NMDA ReceptorsStimulation and voltage-dependent blockInteraction with extracellular binding sites
Mitochondrial Ca2+ UniporterDual effect: inhibition and stimulation of uptakeConcentration-dependent modulation

Interactions with Cellular Membranes and Phospholipids (B1166683)

As a polycationic molecule, spermine interacts with negatively charged macromolecules, including phospholipids, which are major components of cellular membranes. researchgate.net This interaction is relevant to processes such as membrane fusion. nih.gov

Studies using large unilamellar vesicles (liposomes) have shown that spermine binds to acidic phospholipids like phosphatidate (PA) and phosphatidylserine (B164497) (PS). nih.gov The intrinsic association constant for spermine binding to PA liposomes is approximately 2 M⁻¹, while for PS liposomes, it is about 0.2 M⁻¹. nih.gov When the liposomes aggregate, the binding of spermine increases significantly, particularly for PA. nih.gov

Spermine's interaction with phospholipids can also influence the binding of other cations, such as calcium. For instance, spermine enhances calcium binding to PA but inhibits its binding to PS under the same conditions. nih.gov This differential effect has implications for calcium-induced membrane fusion, with spermine having a more pronounced effect on PA-containing liposomes. nih.gov

Furthermore, spermine shows a preference for binding to accessible monoesterified phosphate groups. nih.gov This is evidenced by its significant effects on the aggregation and fusion rates of liposomes containing phosphatidylinositol 4,5-diphosphate, suggesting a strong and specific interaction with this particular phospholipid. nih.gov The phosphorylation state of phosphatidylinositols can, therefore, significantly alter the sensitivity of membrane fusion to spermine. nih.gov

Biological Roles and Cellular Functions of Spermine Mechanistic Research Focus

Regulation of Cellular Homeostasis and Growth Processes

Spermine (B22157) is a critical regulator of the intricate processes that govern cell life and death. It plays a pivotal role in cell proliferation, differentiation, and the modulation of programmed cell death pathways, including apoptosis and autophagy.

Cell Proliferation and Differentiation Mechanisms

Polyamines, including spermine, are indispensable for eukaryotic cell growth. nih.gov Their involvement in cell proliferation and differentiation is a complex process, with intracellular concentrations of spermine being tightly linked to these events. nih.gov

Research has demonstrated a significant relationship between intracellular spermidine (B129725) and spermine levels and the proliferation of various cell types, including human promyelocytic leukemia HL-60 cells. nih.gov Depletion of these polyamines has been shown to inhibit cell proliferation. nih.gov Furthermore, spermine has been implicated in the differentiation of cells. For instance, the induction of HL-60 differentiation by certain agents is inhibited when intracellular putrescine and spermidine (a precursor to spermine) are depleted. nih.gov In the context of skin, polyamines like spermine are known to affect cell proliferation and differentiation in the epidermis. mdpi.com However, in some cell lines, such as K562 cells, spermine by itself does not induce differentiation, highlighting the cell-type-specific and context-dependent nature of its effects. researchgate.net

The regulatory role of spermine in these processes is multifaceted. It is known to modulate DNA synthesis and ion channel function, both of which are critical for cell cycle progression and differentiation. rupress.org Spermine's ability to interact with negatively charged molecules like DNA and RNA also suggests a role in the regulation of gene expression, which is fundamental to both proliferation and differentiation. nih.govnih.gov

Cell TypeEffect of Spermine/Polyamine Depletion on ProliferationEffect of Spermine/Polyamine Depletion on DifferentiationReference
HL-60 (Human Promyelocytic Leukemia)InhibitionInhibition of induction by certain agents nih.gov
K562 (Human Erythroleukemia)No effect by spermine aloneNo induction by spermine alone researchgate.net
Eukaryotic Cells (General)Essential for growthInvolved in regulation nih.gov

Apoptosis and Necrosis Pathway Modulation

Spermine plays a dual role in the regulation of programmed cell death, capable of both promoting and inhibiting apoptosis depending on the cellular context and concentration. nih.gov

Elevated concentrations of spermine can lead to apoptosis in certain cell lines. nih.gov For example, spermine has been shown to induce apoptosis in vascular smooth muscle cells (VSMCs) by activating the mitochondria-dependent intrinsic pathway signaling. nih.gov This process involves the activation of c-Jun-NH2-terminal kinase (JNK) and inducible nitric oxide synthase (iNOS). nih.gov The enzymatic oxidation of spermine can also produce metabolites like hydrogen peroxide and aldehydes, which are cytotoxic and can trigger the apoptotic pathway. unife.it This has been observed to increase levels of p53 and caspase-3, key players in apoptosis. unife.it

Conversely, spermine can also exert a protective effect against apoptosis. mdpi.com Proposed mechanisms for this anti-apoptotic role include the inhibition of endonucleases, stabilization of DNA, and defense against oxidative stress. mdpi.com In prostate cancer cells, a decrease in spermine levels has been linked to the induction of apoptosis, suggesting a protective role for spermine in these cells. mdpi.com

Cellular ContextEffect of Spermine on ApoptosisMechanismReference
Vascular Smooth Muscle CellsInductionActivation of JNK and iNOS, intrinsic pathway signaling nih.gov
Various Cancer Cell LinesInductionProduction of cytotoxic metabolites (H2O2, aldehydes) unife.it
Prostate Cancer CellsInhibitionEndonuclease inhibition, DNA stabilization, defense against oxidative stress mdpi.com

Autophagy and Mitophagy Induction Pathways

Autophagy is a cellular process for the degradation of damaged or unnecessary cellular components, and spermine has been identified as an inducer of this process. kpfu.ru The induction of autophagy by spermine is a conserved mechanism observed in various organisms, from plants to animals. kpfu.ru

In plants, spermine-induced autophagy is accompanied by an increased generation of reactive oxygen species (ROS) and nitric oxide (NO), which act as signaling molecules to trigger the autophagic process. kpfu.ru In animal cells, spermine is known to prevent hypoxia-induced reduction of mitophagy, a selective form of autophagy that degrades damaged mitochondria. researchgate.net This protective effect on mitochondrial health is crucial for cell survival under stress conditions. researchgate.net

The molecular mechanisms underlying spermine-induced autophagy are still being elucidated. However, it is known that polyamines can influence this process through various signaling pathways. For instance, spermidine, a closely related polyamine, activates autophagy by inhibiting the acetyltransferase EP300, an endogenous repressor of autophagy. researchgate.net While the direct targets of spermine in autophagy induction are not fully characterized, its ability to modulate signaling pathways and its involvement in stress responses point to a significant regulatory role.

Contribution to Redox Balance and Oxidative Stress Response

Spermine plays a significant role in protecting cells from oxidative damage through both direct and indirect mechanisms. It is a crucial component of the cellular antioxidant defense system.

Direct Free Radical Scavenging Mechanisms

Spermine can function directly as a free radical scavenger, protecting cellular components, particularly DNA, from oxidative attack. nih.govresearchgate.net It is found in millimolar concentrations in the nucleus, in close association with chromatin, positioning it ideally to protect the genetic material. nih.gov

Studies have shown that spermine can directly scavenge highly reactive hydroxyl radicals (•OH). nih.gov This scavenging activity has been demonstrated using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov In the presence of hydroxyl radicals, spermine is converted into at least two adducts, confirming its role as a direct scavenger. nih.gov This direct interaction with free radicals makes spermine a major natural intracellular compound capable of protecting DNA from damage. nih.govresearchgate.net While spermine effectively scavenges free radicals, it's important to note that its catabolism can also produce reactive oxygen species, indicating a complex role in redox regulation. mdpi.com

Indirect Antioxidant Pathways

Beyond its direct scavenging activity, spermine also contributes to the cellular antioxidant defense through indirect mechanisms. These indirect pathways often involve the modulation of cellular antioxidant enzymes and signaling pathways. researchgate.net

Spermine administration has been shown to enhance the antioxidant capacity of tissues like the liver and spleen. nih.gov This is achieved by increasing the activity of antioxidant enzymes such as catalase (CAT) and enhancing the levels of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov For example, in weaned rats, spermine administration significantly increased the anti-hydroxyl radical capacity, CAT activity, and GSH content in the liver. nih.gov

Furthermore, spermine can influence signaling pathways involved in the antioxidant response. While the direct mechanisms are still under investigation, it is suggested that spermine's protective effects are not solely due to ROS scavenging but also depend on its ability to suppress ROS generation, stabilize mitochondrial function, and enhance the cellular production of antioxidant enzymes. researchgate.net

Indirect Antioxidant MechanismEffect of SpermineTissue/OrganismReference
Enhancement of Antioxidant EnzymesIncreased Catalase (CAT) activitySpleen (Rats) nih.gov
Enhancement of Non-enzymatic AntioxidantsIncreased Glutathione (GSH) contentSpleen (Rats) nih.gov
Modulation of Antioxidant CapacityIncreased Anti-hydroxyl radical (AHR) capacitySpleen (Rats) nih.gov
Modulation of Antioxidant CapacityIncreased Total Antioxidant Capacity (T-AOC)Liver (Rats) nih.gov

Table of Compounds Mentioned

Involvement in Gene Expression and Protein Synthesis Regulation

Spermine, a ubiquitous polyamine, plays a critical role in the fundamental cellular processes of gene expression and protein synthesis. Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating their structure and function.

Transcriptional Control Mechanisms

Spermine influences gene transcription through several mechanisms, primarily centered on its ability to modulate chromatin structure. nih.gov As a polycation, spermine can bind to the negatively charged phosphate (B84403) backbone of DNA, which can lead to changes in DNA conformation and compaction. plos.orgnih.gov This interaction is crucial for the organization of genomic DNA within the cell nucleus. plos.org

Research has shown that polyamines, including spermine, can induce chromatin condensation. plos.org By neutralizing the negative charges on DNA, spermine can weaken the interaction between histone tails and the DNA wrapped around the nucleosome core. This can increase the accessibility of histone tails to modifying enzymes, thereby influencing the epigenetic landscape and, consequently, gene transcription. biorxiv.org The degree of chromatin compaction has been observed to increase with rising concentrations of spermine. plos.org

Furthermore, studies using photoaffinity-labeled spermine have indicated that it can bind to specific locations in nucleosomes and alter the helical twist of DNA. nih.gov This suggests a direct role for spermine in altering the fine structure of chromatin. Interestingly, spermine has shown preferential binding to specific DNA sequences, such as the 'TATA' box element, a key component of many gene promoters. nih.gov This affinity suggests that spermine may be directly involved in regulating the assembly of the transcriptional machinery at specific gene loci. The acetylation of polyamines reduces their positive charge and, consequently, their affinity for DNA, indicating that cellular regulation of spermine acetylation could be a mechanism to dynamically control chromatin structure and gene expression. nih.gov

Table 1: Mechanisms of Spermine in Transcriptional Control
MechanismDescriptionKey Findings
Chromatin CompactionSpermine's positive charges neutralize the negative charges of the DNA phosphate backbone, leading to chromatin condensation. plos.orgIncreased spermine concentration correlates with increased chromatin compaction. plos.org
Modulation of Nucleosome StructureBinds to specific sites on nucleosomes, altering the helical twist of DNA. nih.govPhotoaffinity-labeled spermine demonstrates specific binding and conformational changes in nucleosomal DNA. nih.gov
Sequence-Specific DNA BindingShows preferential binding to certain DNA sequences, such as the 'TATA' box. nih.govSuggests a role in the targeted regulation of gene transcription at specific promoters. nih.gov
Regulation by AcetylationAcetylation of spermine reduces its positive charge and affinity for DNA, potentially reversing its effects on chromatin structure. nih.govProvides a potential mechanism for dynamic cellular control over gene expression. nih.gov

Translational Regulation (e.g., through eIF5A)

Spermine and its precursor, spermidine, are deeply involved in the regulation of protein synthesis. One of the most critical and well-established roles of polyamines in translation is mediated through the eukaryotic translation initiation factor 5A (eIF5A). nih.govnih.gov Spermidine is the essential precursor for a unique post-translational modification of eIF5A called hypusination. pnas.org This modification, which converts a specific lysine (B10760008) residue into hypusine, is absolutely required for eIF5A's activity. pnas.orgnih.gov

Hypusinated eIF5A is crucial for the efficient translation of a subset of mRNAs, particularly those containing polyproline tracts or other specific amino acid motifs that can cause ribosomal stalling. nih.govresearchgate.net By facilitating the elongation of these difficult-to-translate sequences, eIF5A ensures the synthesis of important proteins involved in various cellular processes, including cell proliferation and differentiation. researchgate.net A decline in hypusinated eIF5A levels, which can occur with age, has been linked to impaired mitochondrial function and premature aging phenotypes in model organisms. nih.gov

Roles in Intracellular Signaling Pathways

Spermine is not merely a structural component of the cell but also an active participant in various intracellular signaling networks that govern cell growth, inflammation, and stress responses.

Interplay with mTOR and MAPK Signaling Cascades

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. nih.gov Emerging evidence indicates a significant interplay between polyamine metabolism and the mTOR pathway. nih.govnih.gov Studies in breast cancer cell lines have shown that modulating intracellular polyamine levels can alter the phosphorylation of downstream targets of mTOR complex 1 (mTORC1), such as 4EBP1 and p70S6K, which are critical for translation initiation. nih.govnih.gov Conversely, inhibiting the mTOR pathway, either through siRNA knockdown or with dual PI3K/mTOR inhibitors, can lead to a decrease in the levels of putrescine and spermidine, suggesting that the mTOR pathway may regulate polyamine metabolism. nih.govresearchgate.net This bidirectional relationship suggests that polyamines may promote cell growth in part through their interaction with the mTOR pathway. nih.gov

The mitogen-activated protein kinase (MAPK) signaling cascades are crucial for transmitting extracellular signals to the cellular machinery, regulating processes like cell proliferation, differentiation, and apoptosis. frontiersin.org Spermine can act as a signaling molecule that activates MAPK pathways. frontiersin.org For instance, in plants, spermine has been shown to induce the MKK9-MPK3/MPK6 cascade. frontiersin.orgresearchgate.net In mammalian cells, MAPK pathways are also implicated in the anti-inflammatory effects of polyamines. The polyamine spermidine has been found to inhibit inflammation by blocking MAPK signaling pathways in microglial cells. nih.gov Furthermore, analysis of gene expression changes in response to spermine treatment in diabetic cardiomyopathy models revealed significant enrichment in the MAPK signaling pathway, among others, suggesting its involvement in spermine's protective effects. nih.gov

NF-κB and Anti-Inflammatory Pathway Modulation

Spermine exhibits significant anti-inflammatory properties, largely through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. nih.gov Spermine and spermidine have been shown to inhibit the activation of the NF-κB pathway in various cell types, including macrophages and microglial cells. nih.govnih.govresearchgate.net This inhibition prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby suppressing the transcription of pro-inflammatory genes. nih.gov

The anti-inflammatory effects of spermine are not limited to NF-κB inhibition. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2. nih.gov This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The accumulation of spermine at sites of inflammation or injury, released from dying cells, is thought to be a counterregulatory mechanism to dampen the immune response and prevent excessive tissue damage. nih.govsigmaaldrich.com

Table 2: Spermine's Role in Anti-Inflammatory Signaling
Signaling PathwayEffect of SpermineMolecular Outcome
NF-κB PathwayInhibits activation and nuclear translocation of p65 subunit. nih.govDecreased transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6). nih.govnih.gov
iNOS and COX-2 ExpressionDown-regulates mRNA expression. nih.govReduced production of nitric oxide (NO) and prostaglandin E2. nih.gov

STAT, p38 MAPK, and PI3K/AKT Signaling Interactions

In addition to the mTOR and NF-κB pathways, spermine interacts with other critical signaling cascades. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cytokine signaling. Recent research has identified spermine as a metabolic brake for JAK signaling. nih.gov Spermine can directly bind to JAK1, impairing its interaction with cytokine receptors and thereby suppressing JAK1 phosphorylation triggered by various cytokines, including interferons and interleukins. nih.gov This finding positions spermine as a key metabolic checkpoint in maintaining cellular homeostasis and restraining cytokine-mediated autoimmunity. nih.gov

The phosphoinositide 3-kinase (PI3K)/AKT pathway is another major signaling route that regulates cell survival, growth, and proliferation. techscience.com The anti-inflammatory actions of polyamines are also mediated through the suppression of this pathway. nih.gov In lipopolysaccharide-stimulated microglial cells, spermidine was shown to inhibit inflammation by blocking the phosphorylation of Akt. nih.gov Furthermore, in a model of diabetic cardiomyopathy, spermine treatment was found to regulate the PI3K-Akt signaling pathway, contributing to its cardioprotective effects. nih.govfrontiersin.org Similarly, spermidine preconditioning has been shown to decrease the phosphorylation of p38 MAPK in models of inflammation. researchgate.net These interactions highlight the multifaceted role of spermine in modulating a complex network of signaling pathways to control cellular responses to stress and inflammation.

Contributions to Immune Cell Regulation and Immunometabolism

Spermine is a critical modulator of the immune system, exerting complex and often context-dependent effects on various immune cells and their metabolic processes. Its immunobiology is nuanced, influencing both innate and adaptive immune responses by affecting cell proliferation, differentiation, and function. nih.gov

Early research pointed towards an immunosuppressive role for polyamines, but contemporary studies reveal a more intricate picture. nih.gov In the context of macrophage polarization, spermine has been shown to inhibit the pro-inflammatory M1 phenotype while promoting the anti-inflammatory M2 phenotype. This is achieved, in part, by enhancing autophagy through the upregulation of ATG5. nih.gov

The influence of spermine extends significantly to T-cell biology. Polyamines are crucial for regulating the delicate balance between pathogenic T helper 17 (Th17) cells and regulatory T cells (Tregs). nih.govnih.gov Pathogenic Th17 cells, which are implicated in autoimmune conditions, show upregulated polyamine metabolism. nih.gov Conversely, some studies suggest that polyamines can promote anti-inflammatory responses by aiding in the development of Treg cells. nih.gov However, the precise role of spermine in T-cell-mediated autoimmunity is still under intense investigation, with some evidence suggesting that lower polyamine levels correlate with higher inflammatory responses. nih.gov

Spermine directly modulates the production of cytokines, the signaling molecules of the immune system. Ex vivo studies on human T-cells have demonstrated that spermine can downregulate a wide array of cytokines in a dose-dependent manner. This includes the reduction of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. aging-us.com

The following table summarizes the observed effects of spermine on the secretion of various cytokines by T-cells.

CytokineObserved Effect of SpermineReference
Interleukin-2 (IL-2)Dose-dependent downregulation aging-us.com
Interleukin-4 (IL-4)Dose-dependent downregulation aging-us.com
Interleukin-9 (IL-9)Dose-dependent downregulation aging-us.com
Interleukin-13 (IL-13)Dose-dependent downregulation aging-us.com
Interleukin-17A (IL-17A)Downregulation at higher concentrations aging-us.com
Interferon-gamma (IFN-γ)Downregulation at higher concentrations aging-us.com
Tumor Necrosis Factor-alpha (TNF-α)Dose-dependent downregulation aging-us.com

This interactive table is based on data from ex vivo studies on human peripheral blood mononuclear cells.

Furthermore, spermine appears to play a protective role in the lifecycle of B-cells. By regulating activation-associated apoptosis, it may contribute to the crucial processes of B-cell clonal deletion. nih.gov

Roles in Specific Biological Systems (e.g., Plant Development, Fungal Virulence)

Beyond mammalian systems, spermine is a ubiquitous molecule with essential functions in other kingdoms of life, notably in plants and fungi, where it can play contrasting roles in defense and attack.

Plant Development and Defense:

In plants, polyamines like spermine are involved in a wide spectrum of developmental processes, including cell division, embryogenesis, root formation, and flower and fruit development. researchgate.net Spermine, in particular, acts as a growth regulator that can positively influence the development of the plant root system. researchgate.net This stimulatory effect is linked to its ability to promote cell proliferation and differentiation in the root tip. researchgate.net

Spermine also plays a crucial role in plant defense against pathogens. It can exhibit direct antifungal activity, retarding the growth of pathogenic fungi such as Fusarium culmorum. researchgate.net When applied to seeds through a process called priming, spermine can enhance the plant's resilience to infection, leading to reduced disease severity and improved plant performance, as measured by fresh weight and height. researchgate.net This protective effect is partly attributed to spermine's antioxidant properties, which help protect cells from oxidative stress induced by pathogens. researchgate.net

Fungal Virulence:

While plants utilize spermine for defense, pathogenic fungi can exploit polyamine biosynthesis pathways for their own growth, development, and virulence. nih.govmdpi.com Polyamines are essential for processes like hyphal growth and the production of asexual and sexual spores in fungi. nih.gov In the pathogenic fungus Fusarium graminearum, which causes devastating diseases in crops, the polyamine pathway is critical for its ability to infect host plants and produce mycotoxins like deoxynivalenol (B1670258) (DON). nih.gov While research often highlights the central role of spermidine, spermine is a key component of this metabolic pathway. nih.govmdpi.com The disruption of polyamine synthesis can lead to significantly weakened virulence, indicating that these pathways are potential targets for developing new strategies to control plant diseases. nih.gov

The table below outlines the dual roles of spermine in these biological systems.

Biological SystemRole of SpermineSpecific EffectsReference
Plants Growth & DefenseStimulates root development; Enhances resilience to pathogens; Exhibits direct antifungal properties. researchgate.net
Fungi (Pathogenic) Virulence & DevelopmentContributes to pathways essential for hyphal growth, reproduction, and mycotoxin production. nih.govmdpi.com

This interactive table summarizes the functions of spermine in plant and fungal biology.

Analytical Methodologies for Spermine Research and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of polyamine analysis, enabling the separation of spermine (B22157) from a complex mixture of structurally similar compounds like spermidine (B129725) and putrescine. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of spermine. mdpi.comnih.gov Due to spermine's lack of a strong chromophore, direct detection by UV-Vis is not feasible. Therefore, a pre-column or post-column derivatization step is typically required to attach a fluorescent or UV-absorbing tag to the molecule. nih.gov Common derivatizing agents include dansyl chloride and benzoyl chloride. mdpi.comscirp.org

The separation is commonly achieved using reverse-phase columns (e.g., C18) with a gradient elution mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govscirp.org Fluorescence or UV detectors are then used for quantification. nih.gov The HPLC method, when properly validated, offers excellent reproducibility and sensitivity, with detection limits reported to be as low as 0.3 picomoles for standard polyamines. nih.gov One study developed a reproducible HPLC method with a total run time of 30 minutes, achieving clear separation of spermine from other polyamines. mdpi.com

ParameterReported Value/ConditionSource
Derivatization AgentDansyl Chloride nih.gov
Detection MethodFluorescence Detection nih.gov
Retention Time (Spermine)Approximately 21.7 minutes mdpi.com
Detection LimitAs low as 0.3 picomole nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. mdpi.comresearchgate.net A UPLC method established for determining biogenic amines in human seminal plasma demonstrated high sensitivity and reproducibility with a short peak-time. researchgate.net

Similar to HPLC, UPLC methods for spermine analysis often involve pre-column derivatization with agents like dansyl chloride. researchgate.net The separation is performed on columns such as a C18 (e.g., 2.1×50 mm, 1.7 μm) with a gradient elution of water and acetonitrile. researchgate.net This technique's enhanced performance makes it particularly suitable for high-throughput clinical and research applications where speed and sensitivity are critical. nih.gov

Validation ParameterReported ValueSource
Linearity (r)≥ 0.999 researchgate.net
Lower Detection Limit0.03 - 0.08 µg/ml researchgate.net
Average Recovery Rate79.74% - 108.87% researchgate.net
Column TypeC18 (2.1×50 mm, 1.7 μm) researchgate.net

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the analysis of spermine. It can be used as a standalone technique or, more commonly, coupled with a chromatographic separation method like LC for comprehensive analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a rapid and sensitive method for the detection of spermine, particularly in food samples. nih.gov This technique involves co-crystallizing the sample with a matrix material on a target plate. A laser is then used to desorb and ionize the analyte, and its mass-to-charge ratio (m/z) is determined by its time of flight to the detector. researchgate.net For spermine, characteristic signals are observed at m/z 203 for the protonated molecule [M+H]⁺ and m/z 225 for the sodium adduct [M+Na]⁺. researchgate.net

The method has been validated for quantitative purposes, with studies demonstrating good linearity and reproducibility. nih.gov One study established calibration curves for spermine ranging from 0.1 to 10 μg/mL, with relative standard deviations below 18.9%, confirming its practicality for fast determination. nih.gov Interestingly, spermine itself has also been utilized as a matrix additive in MALDI-MS to enhance the detection of other molecules like oligonucleotides by reducing cation adduction. acs.orgnih.gov

ParameterReported ValueSource
Detected Ions (m/z)203 [M+H]⁺, 225 [M+Na]⁺ researchgate.net
Calibration Curve Range0.1 to 10 µg/mL nih.gov
Precision (RSD)< 18.9% nih.gov

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for comprehensive and highly sensitive polyamine profiling. nih.gov This approach combines the superior separation capabilities of LC (or UPLC) with the specificity and sensitivity of a triple quadrupole mass spectrometer. mdpi.com It allows for the simultaneous quantification of spermine and a wide array of other polyamines and related metabolites within a single analytical run. researchgate.netbiorxiv.org

To enhance sensitivity and chromatographic performance, derivatization with reagents like isobutyl chloroformate is often performed. nih.gov High-throughput methods have been developed using online solid-phase extraction (SPE) coupled to LC-MS/MS, which minimizes sample pretreatment and reduces the analysis time to as little as four minutes. nih.gov This powerful technique is widely applied in metabolomics studies, including cancer biomarker discovery and the investigation of metabolic pathways in plants and other organisms. biorxiv.orgmdpi.com

ParameterReported Value (for Spermine)Source
TechniqueOnline SPE-LC/MS/MS nih.gov
Dynamic Range1 to 500 ng/mL nih.gov
Lower Limit of Quantification (LLoQ)Between 0.1 and 5 ng/mL nih.gov
Total Analysis Time4 minutes nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and molecular interactions of spermine. pramanaresearch.orglongdom.org Unlike chromatographic and mass spectrometric methods that are primarily used for quantification, NMR is uniquely suited for investigating how spermine interacts with biological macromolecules in solution. nih.gov

For instance, ¹⁵N NMR spectroscopy has been employed to explore the specific binding interactions between ¹⁵N-labeled spermine and transfer RNA (tRNA). nih.gov In these studies, the addition of tRNA to a spermine solution caused a significant decrease in the signal heights of the internal secondary amine groups (-NH₂⁺-) relative to the terminal primary amine groups (-NH₃⁺). nih.gov Furthermore, the presence of tRNA reduced the longitudinal relaxation times (T1) of the spermine nitrogens, particularly those of the internal amine groups. nih.gov These findings indicate that the internal -NH₂⁺- groups bind more strongly to tRNA than the terminal groups, suggesting that the interaction is not purely electrostatic and likely involves specific hydrogen bonding. nih.gov Additionally, ¹H NMR can be used to identify spermine based on the characteristic chemical shifts of its methylene (B1212753) protons. researchgate.net

Spectroscopic and Photometric Methods

These methods rely on the interaction of molecules with electromagnetic radiation to provide detection and quantification.

Fluorescence spectroscopy offers highly sensitive methods for spermine detection. nih.govmdpi.com These systems typically involve a fluorescent probe that changes its emission properties upon binding to spermine. Two primary mechanisms are employed: fluorescence quenching and fluorescence enhancement.

Fluorescence Quenching: One system utilizes a complex formed between ciprofloxacin (B1669076) (CP) and terbium ions (Tb³⁺), which produces a strong green fluorescence. nih.govplos.org The addition of spermine, which is positively charged, competes with Tb³⁺ ions for interaction with ciprofloxacin. nih.govplos.org This disrupts the CP-Tb³⁺ coordination, leading to a quenching (decrease) of the fluorescence intensity that is proportional to the spermine concentration. nih.govplos.org

Fluorescence Enhancement: Another approach uses probes based on tetraphenylethylene (B103901) (TPE), a type of molecule known for aggregation-induced emission. mdpi.commdpi.com A TPE derivative containing carboxylic acid groups can bind to multi-cationic spermine through electrostatic and hydrogen-bonding interactions. mdpi.com This binding restricts the intramolecular rotation of the TPE's phenyl rings, which in turn causes a significant enhancement of its fluorescence emission. mdpi.commdpi.com The increase in fluorescence is directly related to the concentration of spermine. mdpi.com

Probe SystemMechanismLinear RangeLimit of Detection (LOD)Reference
Ciprofloxacin-Tb³⁺Fluorescence Quenching2–180 µM0.17 µM nih.govplos.org
Tetraphenylethylene DerivativeFluorescence EnhancementNot specified0.3 µM mdpi.com
Tetraphenylethylene DerivativeFluorescence Enhancement3–50 µM0.70 µM mdpi.com

Raman spectroscopy is a versatile technique used to investigate structural perturbations in macromolecules by analyzing vibrational modes. nih.gov It has provided significant insights into the interaction between spermine and DNA. nih.govresearchgate.netsemanticscholar.org

Studies on genomic DNAs with varying GC content have shown that when spermine binds to DNA, the most significant spectral changes occur in the Raman bands associated with the phosphate (B84403) backbone. nih.govresearchgate.netsemanticscholar.org Specifically, perturbations are observed in troughs near 785 cm⁻¹ and 1090 cm⁻¹, which are characteristic of the phosphate group vibrations. oup.com This demonstrates that the DNA phosphates are the primary targets for spermine interaction. nih.govresearchgate.net The binding is consistent with a model of non-specific electrostatic interaction where the cationic spermine molecules are held in a condensed layer near the DNA surface. nih.govresearchgate.netoup.com

Importantly, Raman spectra indicate that spermine binding has a negligible effect on the native B-form secondary structure of DNA. nih.govsemanticscholar.orgoup.com While the phosphate groups are heavily perturbed, sites in the major groove of DNA, such as guanine (B1146940) N7, are much less affected. nih.govresearchgate.netsemanticscholar.org This suggests that sequence context plays only a secondary role in the recognition process, which is dominated by electrostatic forces. nih.govsemanticscholar.org

Raman Band (cm⁻¹)AssignmentObservation upon Spermine BindingInterpretationReference
~785O-P-O Symmetric StretchLarge perturbation (trough)Direct interaction with phosphate backbone oup.com
~1090PO₂⁻ Symmetric StretchLarge perturbation (trough)Direct interaction with phosphate backbone oup.com
~1480Guanine Ring VibrationModest perturbationMinor interaction at major groove sites nih.gov

Bioanalytical Assay Development for Research Purposes

Bioanalytical assays are crucial for studying the functional roles of spermine by measuring the activity of enzymes involved in its metabolic pathways.

The metabolic activity related to spermine can be quantified by developing assays for key enzymes that catalyze its synthesis or degradation.

Spermine Oxidase (SMO): SMO is an enzyme that catalyzes the back-conversion of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal (B1211446) as byproducts. nih.govsigmaaldrich.comsigmaaldrich.com A rapid and sensitive assay for SMO activity measures the production of H₂O₂. nih.gov This can be achieved using a chemiluminescent reaction where the H₂O₂ produced is coupled to the horseradish peroxidase-catalyzed oxidation of luminol (B1675438), generating a light signal that is proportional to the SMO enzyme activity. nih.gov

Spermidine/Spermine N¹-acetyltransferase (SSAT1): SSAT1 is a key catabolic enzyme that acetylates spermine and spermidine. nih.gov Its activity can be monitored using colorimetric assays. nih.gov These assays allow for the characterization of enzyme kinetics, such as determining the Michaelis constant (Km), which reflects the substrate concentration at which the enzyme reaches half its maximum velocity. nih.gov For zebrafish SSAT1, the Km value for spermine has been determined to be 182 µM. nih.gov

EnzymeReaction CatalyzedAssay PrincipleMeasured ParameterKinetic Data (Example)Reference
Spermine Oxidase (SMO)Spermine → Spermidine + H₂O₂ChemiluminescenceLight output from luminol oxidationNot specified nih.gov
Spermidine/Spermine N¹-acetyltransferase 1 (SSAT1)Spermine + Acetyl-CoA → N¹-acetylspermineColorimetricChange in absorbanceKm for Spermine = 182 µM (zebrafish) nih.gov

Photoaffinity Labeling and Cross-linking Techniques for Molecular Mapping

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of molecules like spermine within complex biological structures. This method utilizes photoreactive analogs of spermine that, upon irradiation with UV light, form covalent cross-links with their binding partners, permanently tagging them for subsequent analysis. This approach has been instrumental in elucidating the specific interactions of spermine with nucleic acids and proteins.

A prominent example of a photoreactive spermine analog is N¹-azidobenzamidino (ABA)-spermine. nih.govnih.gov This compound has been successfully employed to map the binding sites of spermine in the 23S ribosomal RNA (rRNA) of Escherichia coli. nih.govnih.gov The methodology involves incubating the target molecule (in this case, 23S rRNA or the 50S ribosomal subunit) with ABA-spermine and then exposing the mixture to mild UV irradiation. This activates the azido (B1232118) group on the ABA-spermine, causing it to covalently bond to the rRNA at the binding site. nih.gov

Once the cross-linking is achieved, the specific sites of interaction can be identified using techniques such as RNase H digestion and primer-extension analysis. nih.govnih.gov These methods allow researchers to pinpoint the exact nucleotides in the rRNA sequence where the spermine analog has attached. Studies using this approach have revealed that spermine preferentially binds to specific domains within the 23S rRNA, and these interactions can change depending on the assembly state of the ribosome. nih.govnih.gov For instance, in naked 23S rRNA, domains I, II, IV, and V were identified as preferred regions for cross-linking. nih.govnih.gov

Another photoreactive analog, N¹-azidonitrobenzoyl- (ANB)-spermine, has also been utilized in similar studies. acs.org Both ABA-spermine and ANB-spermine have been used to label proteins within functional ribosomal complexes in E. coli, demonstrating their utility in mapping spermine's interactions with both RNA and protein components of the ribosome. acs.org Furthermore, photoaffinity labeling with ANB-spermine has been used to study the sequence-specific interactions of spermine with naked double-stranded DNA. nih.gov These studies found that the binding was non-random, with a preference for thymidine (B127349) residues and specific secondary structures like the 'TATA element'. nih.gov

The data gathered from these photoaffinity labeling and cross-linking experiments provide a detailed molecular map of spermine's binding sites, offering insights into its role in stabilizing the structure and modulating the function of complex biological machinery like the ribosome. nih.govnih.gov

Photoreactive Spermine AnalogTarget MoleculeKey Findings
N¹-azidobenzamidino (ABA)-spermine23S rRNA in E. coli ribosomesIdentified preferential binding sites in domains I, II, IV, and V of naked 23S rRNA. nih.govnih.gov
N¹-azidobenzamidino (ABA)-spermineRibosomal proteins in E. coliLabeled proteins S3, S4, L2, L3, L6, L15, L17, and L18 under conditions stimulating peptidyltransferase activity. acs.org
N¹-azidonitrobenzoyl (ANB)-spermineRibosomal components in E. coliDemonstrated covalent attachment to both ribosomal subunits and free rRNA upon irradiation. acs.org
ANB-spermineDouble-stranded DNAShowed non-random binding with a preference for thymidine residues and TATA elements. nih.gov

Development of Specific Biosensors for Research (e.g., Organic Nanoparticles)

The development of specific and sensitive biosensors is crucial for the quantification of spermine in various samples. Research has focused on different platforms, including electrochemical and optical biosensors, with organic nanoparticles emerging as a promising tool for visual detection.

Electrochemical biosensors have been developed for the specific determination of spermine. nih.gov These biosensors often utilize enzymes that specifically react with spermine. For example, spermine oxidase (SMO) is an enzyme with strict specificity for spermine. nih.gov In one design, SMO is immobilized on an electrode surface, often entrapped in a photocrosslinkable gel like poly(vinyl alcohol) bearing styrylpyridinium groups (PVA-SbQ). nih.gov The enzymatic reaction produces hydrogen peroxide, which is then electrochemically detected. These biosensors have demonstrated good sensitivity and a linear range of detection suitable for various applications. nih.gov For instance, an SMO-based biosensor showed a linear range of 0.004–0.5 mM for spermine. nih.gov

More recently, optical methods incorporating organic nanoparticles have been developed for the visual and quantitative detection of spermine. acs.org One such approach uses a Cu²⁺ complex of organic nanoparticles (ONPs). acs.org The presence of spermine can be detected by a distinct color change in the aqueous solution of the ONPs–metal complex, allowing for naked-eye determination. acs.org This method has been shown to be highly sensitive, with detection limits in the nanomolar range. For example, a linear relationship between absorbance and spermine concentration was established, with a detection limit of 36.2 nM. acs.org

Another type of nanoparticle-based biosensor utilizes the optical properties of zinc oxide nanoparticles. exp-oncology.com.ua In this system, antibodies specific to spermine are used in conjunction with the nanoparticles. The concentration of spermine is measured by the luminescence of the samples when excited by a laser. exp-oncology.com.ua This immunobiosensor has a detection range for polyamines in model solutions from 10 ng/ml to 100 ng/ml. exp-oncology.com.ua

These advancements in biosensor technology, particularly those employing organic nanoparticles, provide rapid, sensitive, and in some cases, visual methods for spermine quantification, facilitating further research into its biological roles.

Biosensor TypePrinciple of DetectionKey Performance Metrics
Electrochemical (Spermine Oxidase-based)Enzymatic oxidation of spermine produces H₂O₂, which is detected electrochemically. nih.govLinear Range: 0.004–0.5 mM. nih.gov
Optical (Organic Nanoparticles with Cu²⁺)Colorimetric change of the ONPs-Cu²⁺ complex upon binding to spermine. acs.orgDetection Limit: 36.2 nM. acs.org
Optical (Zinc Oxide Nanoparticles)Luminescence detection based on an immunobiosensor with spermine-specific antibodies. exp-oncology.com.uaDetection Range: 10 ng/ml - 100 ng/ml in model solutions. exp-oncology.com.ua

Computational and Theoretical Studies of Spermine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. In the context of spermine (B22157), MD simulations have been instrumental in understanding its interactions with nucleic acids and other macromolecules.

MD simulations have been employed to model the interaction between spermine and nucleic acids, revealing significant conformational changes in the latter upon binding. For instance, a 75-picosecond MD simulation of a fully solvated complex of spermine with a B-DNA decamer, (dGdC)5 · (dGdC)5, has suggested a possible mechanism for the B-DNA to Z-DNA transition induced by polyamines. tandfonline.comsemanticscholar.orgnih.gov In this simulation, the spermine molecule, initially located in the major groove, was observed to migrate deeper into the DNA. tandfonline.comsemanticscholar.orgnih.gov This movement led to strong hydrogen bonding with the central guanine (B1146940) bases, which in turn disrupted the Watson-Crick base pairing with their corresponding cytosines. tandfonline.comsemanticscholar.orgnih.gov The interaction with the aminopropyl chains of spermine also induced significant rotation of the cytosine bases. tandfonline.comsemanticscholar.orgnih.gov

Furthermore, MD simulations have highlighted differences in how spermine interacts with DNA versus RNA. While spermine can condense DNA, it does not typically condense mixed-sequence RNA duplexes. nih.gov Simulations suggest that for DNA, spermine binds externally to the duplex, which allows for intermolecular bridging and subsequent condensation. nih.gov In contrast, with mixed-sequence RNA, spermine is sequestered deep within the major groove, limiting its ability to form bridges between molecules. nih.gov This sequestration also locks the RNA into a more rigid conformation. nih.gov The sequence of the nucleic acid also plays a role in the interaction. Molecular dynamics modeling of spermine with (dG)10-(dC)10 and (dGdC)5-(dGdC)5 showed that spermine's binding can be sequence-specific, inducing a bend in the heteropolymer. researchgate.net

The following table summarizes key findings from MD simulations on spermine-nucleic acid interactions.

Nucleic Acid TypeSpermine Binding LocationObserved Conformational ChangeReference
B-DNA DecamerMajor GroovePotential B to Z transition tandfonline.comsemanticscholar.orgnih.gov
Mixed-Sequence DNAExternal to DuplexCondensation nih.gov
Mixed-Sequence RNADeep in Major GrooveNo Condensation, Increased Rigidity nih.gov
(dGdC)5-(dGdC)5Major GrooveBending of the helix researchgate.net

MD simulations combined with simulated annealing have been used to determine the preferred binding sites of spermine on both A-DNA and B-DNA. nih.gov For A-DNA, the major groove is the favored binding site. nih.gov On B-DNA, spermine exhibits more varied binding, including along the sugar-phosphate backbone and bridging both the major and minor grooves. nih.gov The interaction of spermine with DNA is dynamic, with the cation forming predominantly short-lived contacts with the electronegative binding sites. oup.com This means that spermine does not typically form structurally defined, long-lived complexes with DNA. nih.govresearchgate.net

All-atom MD simulations of spermine with both mixed-sequence DNA and RNA duplexes show that the nitrogen atoms of spermine preferentially bind to the phosphate (B84403) groups, which are located approximately 10 Å from the helical axis. nih.gov The flexible nature of the spermine molecule allows it to have a high presence in the minor groove of DNA. nih.govresearchgate.net

The table below outlines the primary binding sites of spermine on different forms of DNA as identified by computational studies.

DNA FormPreferred Binding Site(s)Nature of InteractionReference
A-DNAMajor Groove- nih.gov
B-DNASugar-phosphate backbone, bridging major and minor groovesDynamic, short-lived contacts nih.govoup.com
General DNAPhosphate Groups, Minor GroovePreferential binding of nitrogen atoms to phosphates nih.govnih.govresearchgate.net

In a cellular environment, spermine is not the only cation present; it competes with other ions, such as sodium (Na+), for binding sites on macromolecules. MD simulations have been used to study this competition. In a system modeling a DNA crystal, both spermine and Na+ were found to have the phosphate groups of DNA as their major binding site. nih.govnih.gov The simulations also revealed that sodium ions compete with spermine for binding to the DNA bases within the minor groove. nih.govnih.gov

Interestingly, the presence of spermine can influence the hydration of DNA and the interaction of sodium ions. Spermine tends to displace water molecules from the minor groove, whereas Na+ attracts and organizes water around the DNA. nih.gov There is a strong anti-correlation in the binding of cations to the electronegative sites on DNA; the presence of one cation near a binding site tends to repel other cations from binding to the same or nearby sites. oup.com Sodium ions also exhibit several strong binding sites in the major groove, particularly to the electronegative O6 and N7 atoms of guanine and adenine. oup.com

The following table summarizes the competitive binding interactions between spermine and Na+ on DNA.

IonPrimary Binding Site(s)Competitive InteractionEffect on DNA HydrationReference
Spermine (Spm4+)Phosphate groups, Minor grooveCompetes with Na+ for minor groove base bindingPushes water out of the minor groove nih.govnih.gov
Sodium (Na+)Phosphate groups, Minor and Major groovesCompetes with Spm4+ for minor groove base bindingAttracts and organizes water around DNA oup.comnih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure and energetics of molecular systems with a high degree of accuracy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgntnu.no It is a widely used tool in chemistry and physics for studying the electronic and nuclear structures of atoms, molecules, and condensed phases due to its favorable balance between computational cost and accuracy. arxiv.org In practice, DFT calculations are often performed using the Kohn-Sham formalism, which maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential. ntnu.no

A central part of DFT is the exchange-correlation functional, which accounts for the complex many-body interactions between electrons. arxiv.org While the exact form of this functional is unknown, various approximations have been developed. arxiv.org For molecular studies, DFT is used for geometry optimization, where the lowest energy structure of a molecule is determined. nih.govnih.gov This optimized geometry provides information about bond lengths, bond angles, and dihedral angles. nih.gov DFT also allows for the calculation of various electronic properties, such as the distribution of electron density, which is crucial for understanding a molecule's reactivity and interaction with other molecules. nih.govnih.gov

Calculating the binding free energy is essential for understanding the affinity of a ligand for its receptor. aps.org Computational methods, including those based on quantum mechanics, are employed to predict these energies. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach that can incorporate quantum mechanical calculations (QM-PBSA). rsc.org In this method, the binding free energy is calculated by considering the energies of the complex, the protein, and the ligand. rsc.org

While direct DFT calculations on very large systems like protein-ligand complexes can be computationally intensive, linear-scaling DFT methods have made it possible to perform such calculations on entire protein-ligand complexes. rsc.org These calculations can provide a more accurate description of the electronic interactions compared to classical force fields. rsc.org The accurate prediction of protein-ligand binding free energies is a major goal in computational drug discovery. rsc.org

Structural Biology and Bioinformatics Approaches

Computational and theoretical studies have become indispensable tools for elucidating the complex interactions of spermine at the molecular level. These approaches provide insights that are often difficult to obtain through experimental methods alone, offering a detailed understanding of spermine's binding modes, its influence on the structure of biological macromolecules, and the functional consequences of these interactions.

Computational Modeling of Enzyme Structure-Function Relationships (e.g., Human Spermine Synthase)

Computational modeling plays a crucial role in understanding the structure-function relationships of enzymes involved in spermine metabolism, such as human spermine synthase (SMS). Human SMS is an enzyme that catalyzes the conversion of spermidine (B129725) to spermine and exists as a dimer, a feature essential for its normal function clemson.eduplos.org. Each monomer of the enzyme is composed of three domains: an N-terminal domain that facilitates dimer formation, a central domain that acts as a lid for the C-terminal catalytic domain clemson.eduplos.orgnih.gov.

Structural and biochemical studies have revealed that the dimerization of SMS is critical for its enzymatic activity clemson.eduplos.org. Deletion of the N-terminal domain, which is responsible for the majority of the dimer contacts, results in a complete loss of spermine synthase activity nih.gov. The active site is located within the C-terminal domain and has a larger substrate-binding pocket compared to spermidine synthases, allowing it to accommodate longer substrates nih.gov.

Computational models have been particularly insightful in studying the effects of missense mutations on SMS function, which are associated with Snyder-Robinson syndrome, an X-linked intellectual disability clemson.eduplos.org. These in silico studies have demonstrated that disease-causing mutations can affect the stability of the SMS dimer or monomer, alter the enzyme's flexibility, and disrupt the hydrogen bond network within the active site, ultimately impairing its function clemson.eduplos.org. For instance, modeling has shown that specific mutations can lead to a significant reduction in spermine synthase protein function clemson.edu.

Table 1: Computationally Studied Missense Mutations in Human Spermine Synthase (SMS) and Their Modeled Effects

Mutation Predicted Effect on SMS Reference
p.G56S Affects SMS stability, flexibility, and dimer formation. clemson.edu
p.V132G Impacts SMS stability and function. clemson.edu
p.I150T Influences SMS stability, flexibility, interactions, and dimer structure. clemson.edu
p.Y328C Affects SMS stability and dimer formation. clemson.edu

Ligand Docking and Interaction Prediction

Ligand docking and other computational interaction prediction methods have been extensively used to model the binding of spermine to various biological macromolecules, including DNA, RNA, and ion channels. These studies provide detailed atomic-level views of how spermine interacts with its binding partners and the conformational changes that may result.

Interaction with Nucleic Acids: Energy minimization and molecular mechanics simulations have been employed to investigate the interactions between spermine and DNA. These studies have shown that spermine can bind to both the major and minor grooves of DNA nih.govoup.com. The most favorable interactions have been observed when spermine bridges the major groove of B-form DNA with alternating purine/pyrimidine sequences, an interaction that is associated with significant bending of the DNA structure nih.govoup.comoup.com. In contrast, interactions with the major groove of homopolymeric sequences are less favorable and induce little to no bending nih.govoup.com. Binding to the minor groove is also observed, with the favorability depending on the precise positioning of the spermine molecule nih.govoup.com. The association of spermine solely with the phosphate backbone is considered the least favorable mode of interaction nih.govoup.com.

Molecular dynamics simulations have also been used to compare the binding of spermine to DNA and RNA duplexes. These simulations suggest that spermine binds externally to DNA, which facilitates intermolecular bridging and condensation nih.gov. Conversely, with mixed-sequence RNA, spermine is predicted to be sequestered deep within the major groove, which limits its ability to bridge to other molecules and thus resists condensation nih.gov.

Interaction with Ion Channels: Computational docking studies have also been instrumental in understanding how spermine interacts with and modulates the function of various ion channels. For example, intracellular spermine is known to block and cause inward rectification of certain potassium (K+) channels and glutamate (B1630785) receptors by physically plugging the ion channel pore nih.govscispace.com.

Homology modeling and docking simulations, such as those using AutoDock, have been used to visualize spermine binding within the inner cavity of Kir6.2 mutant channels researchgate.net. Similarly, the binding of spermine within the transmembrane pore region of the GluA2 ionotropic glutamate receptor has been modeled researchgate.net. These models show spermine positioned in a deep binding site within the channel pore, explaining its blocking effect researchgate.net. In the case of the Bacillus cereus NaK channel, docking studies have shown spermine and other polyamines binding within the selectivity filter researchgate.net. Furthermore, computational analyses have helped identify specific negatively charged amino acid residues in channels like TRPC4 that are crucial for the electrostatic interactions involved in spermine binding and the resulting channel block researchgate.net.

Table 2: Summary of Spermine Ligand Docking and Interaction Prediction Studies

Target Molecule Computational Method Key Predicted Interaction Functional Consequence Reference
B-form DNA (alternating purine/pyrimidine) Energy Minimization Bridges the major groove DNA bending nih.govoup.comoup.com
B-form DNA (homopolymeric) Energy Minimization Less favorable major groove interaction Little to no bending nih.govoup.com
Mixed-sequence RNA Molecular Dynamics Sequestration deep within the major groove Resistance to condensation nih.gov
Kir6.2[N160D] mutant K+ channel Homology Modeling and Docking (AutoDock) Binds to a deep site in the inner cavity Channel block researchgate.net
GluA2 glutamate receptor Manual Docking into Crystal Structure Positioned in the transmembrane pore region Channel block researchgate.net
Bacillus cereus NaK channel Docking Binds in the selectivity filter Modulation of ion permeation researchgate.net
TRPC4 channel Structural Analysis Electrostatic interaction with acidic residues (e.g., E649, D629, D649, E687) Channel block and inward rectification

Future Research Directions and Unexplored Avenues in Spermine Science

Elucidating Novel Molecular Targets and Unconventional Interaction Partners

Future research will undoubtedly focus on identifying and characterizing novel molecular targets and unconventional interaction partners of spermine (B22157), moving beyond its well-established interactions with nucleic acids and ion channels. The development of sophisticated proteomic and metabolomic approaches has opened the door to discovering previously unknown binding proteins and metabolic pathways influenced by spermine. frontiersin.orgnih.gov For instance, recent studies have begun to uncover spermine's ability to directly bind to and modulate the activity of key signaling proteins. One such groundbreaking discovery is the identification of spermine as a direct inhibitor of Janus kinase 1 (JAK1). nih.gov Spermine was found to bind to the FERM and SH2 domains of JAK1, thereby impairing its interaction with cytokine receptors and suppressing downstream signaling pathways implicated in autoimmune diseases. nih.gov

Further research is needed to explore the full spectrum of spermine's interactome. Unbiased screening approaches, such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screens, using spermine analogs as bait, could unveil a host of new protein and RNA partners. Investigating these novel interactions will be crucial for understanding how spermine exerts its pleiotropic effects on cell growth, proliferation, and stress responses. A deeper understanding of these unconventional targets could pave the way for novel therapeutic strategies that leverage the modulatory effects of spermine on specific cellular pathways.

Advanced Synthetic Strategies for Generating Complex Spermine Analogs and Conjugates

The synthesis of structurally diverse spermine analogs and conjugates is a burgeoning area of research with significant potential for both basic science and therapeutic applications. The development of advanced synthetic strategies is paramount to creating molecules with enhanced target specificity, improved cellular uptake, and novel biological activities. nih.gov

One promising approach involves the use of regioselective protection of the amino groups of spermine, allowing for the precise modification of specific nitrogen atoms within the molecule. nih.gov This strategy enables the synthesis of unsymmetrical spermine derivatives with tailored properties. For example, the synthesis of tri-Boc protected spermine with a free terminal amino group allows for further modification through acylation or alkylation. nih.gov

Furthermore, multicomponent reactions, such as the Ugi reaction, are emerging as powerful tools for the efficient one-pot synthesis of complex polyamine derivatives. nih.gov These methods offer a streamlined approach to generating libraries of spermine analogs for high-throughput screening of biological activity. The development of spermine conjugates, where spermine is linked to other bioactive molecules like cholesterol or porphyrins, is another exciting frontier. nih.gov These conjugates can exhibit novel properties, such as improved drug delivery or enhanced photodynamic therapy efficacy. Future efforts in this area will likely focus on creating spermine-based molecules with highly specific functions, such as targeting particular cell types or organelles.

Synthetic StrategyDescriptionPotential Applications
Regioselective Protection Involves the selective protection of specific amino groups in the spermine backbone, allowing for controlled chemical modifications at desired positions.Creation of unsymmetrical spermine analogs with tailored functionalities for enhanced target specificity.
Multicomponent Reactions (e.g., Ugi reaction) One-pot reactions that combine three or more reactants to form a complex product in a single step, enabling the rapid synthesis of diverse spermine derivatives.High-throughput synthesis of spermine analog libraries for screening of novel biological activities.
Conjugation to Bioactive Molecules The chemical linking of spermine to other molecules such as lipids (e.g., cholesterol) or photosensitizers (e.g., porphyrins).Development of targeted drug delivery systems and enhanced therapeutic agents.
Solid-Phase Synthesis A technique where molecules are assembled on a solid support, facilitating purification and automation of the synthesis process.Efficient and automated synthesis of complex spermine-based peptides and other conjugates.

Development of Innovative Analytical Tools for In Situ and Real-Time Spermine Studies

A major challenge in spermine research is the ability to accurately measure its concentration and dynamic changes within living cells and tissues in real-time. The development of innovative analytical tools is crucial for addressing this gap and gaining a deeper understanding of spermine's spatiotemporal dynamics. While traditional methods like high-performance liquid chromatography (HPLC) and mass spectrometry are highly sensitive, they often require cell lysis, precluding in situ measurements. maximal-usa.comcreative-proteomics.commdpi.com

Recent advances in fluorescent probe technology offer a promising avenue for real-time imaging of spermine in living cells. nih.gov Researchers are designing and synthesizing novel fluorescent sensors that exhibit a selective response to spermine, allowing for its visualization and quantification with high spatial and temporal resolution. nih.govencyclopedia.pub These probes often utilize supramolecular sensing systems or chromophore reactions that are triggered by the binding of spermine. nih.govencyclopedia.pub

In addition to fluorescent probes, electrochemical sensing platforms are being developed for the rapid and sensitive detection of spermine. acs.org Techniques such as molecularly imprinted polymers integrated with field-effect transistors show potential for creating portable and cost-effective devices for spermine analysis in biological fluids. acs.org Future research in this area will likely focus on improving the specificity, sensitivity, and photostability of these analytical tools, as well as adapting them for use in various biological models and for in vivo imaging applications.

Analytical ToolPrinciple of OperationAdvantages
Fluorescent Probes Small molecules that exhibit a change in fluorescence intensity or wavelength upon binding to spermine, enabling visualization in living cells. nih.govHigh sensitivity, real-time monitoring, and spatial resolution. nih.gov
Electrochemical Sensors Devices that measure changes in electrical properties (e.g., current, potential) upon the interaction of spermine with a modified electrode surface. acs.orgHigh sensitivity, portability, and potential for point-of-care diagnostics. acs.org
UHPLC-MS/MS A highly sensitive and specific chromatographic technique that separates and quantifies spermine and its metabolites in complex biological samples. maximal-usa.comcreative-proteomics.comHigh accuracy, reproducibility, and ability to perform comprehensive polyamine profiling. creative-proteomics.com
Genetically Encoded Biosensors Proteins engineered to change their fluorescence properties upon binding to spermine, allowing for targeted expression and monitoring in specific cellular compartments.High specificity and ability to be targeted to specific organelles.

Interplay of Spermine with Emerging Cellular Processes and Systems Biology

Spermine is known to be involved in a wide range of fundamental cellular processes, including cell growth, differentiation, and apoptosis. physiology.orgnih.gov However, its interplay with emerging cellular processes, such as autophagy, cellular senescence, and immunomodulation, is an area ripe for future investigation. Recent evidence suggests that polyamines play a crucial role in regulating these pathways, which are central to aging and age-related diseases. nutraingredients-usa.com

A systems biology approach, integrating genomics, proteomics, and metabolomics, will be instrumental in unraveling the complex network of interactions involving spermine. By analyzing global changes in gene expression, protein levels, and metabolite profiles in response to alterations in spermine levels, researchers can identify novel pathways and regulatory networks modulated by this polyamine. frontiersin.orgnih.gov For example, combined proteomic and metabolomic analyses have revealed novel targets of spermine in the context of diabetic cardiomyopathy, highlighting its role in regulating key metabolic and signaling pathways. frontiersin.orgnih.gov

Future research should also focus on the role of spermine in the tumor microenvironment and its impact on cancer immunotherapy. Understanding how spermine levels influence the function of immune cells and their interaction with cancer cells could lead to the development of novel combination therapies. The intricate connections between spermine metabolism and cellular physiology underscore the need for a holistic, systems-level approach to fully comprehend its biological significance.

Application of Advanced Computational Methodologies for Predictive Modeling

Advanced computational methodologies, such as molecular dynamics (MD) simulations, are becoming increasingly powerful tools for studying the interactions of spermine with its biological targets at an atomic level. nih.govpnas.orgnih.gov These simulations can provide valuable insights into the binding modes, conformational changes, and energetic landscapes of spermine-macromolecule complexes, complementing experimental studies.

MD simulations have been successfully employed to investigate the sequence-specific binding of spermine to DNA and its ability to induce DNA bending. nih.gov These studies have revealed that spermine can preferentially bind to certain DNA sequences and that this binding can have significant effects on DNA structure. nih.gov Future computational work could extend these studies to explore the interactions of spermine with a wider range of biological targets, including RNA, proteins, and lipid membranes.

Furthermore, the development of predictive models for miRNA-mRNA interactions that incorporate the influence of molecules like spermine could enhance our understanding of gene regulation. doi.org Machine learning and artificial intelligence approaches could also be applied to analyze large datasets from systems biology studies to identify novel correlations and predict the biological effects of spermine and its analogs. The integration of computational and experimental approaches will be essential for building comprehensive and predictive models of spermine's biological functions.

Mechanistic Insights into Spermine's Role in Specific Biological Models (e.g., Plant Systems, Fungi, Invertebrates)

While much of the research on spermine has been conducted in mammalian systems, there is a growing appreciation for its diverse and crucial roles in other organisms, including plants, fungi, and invertebrates. biologists.comnih.govencyclopedia.pubnih.govbiologists.com Future research should aim to gain deeper mechanistic insights into the function of spermine in these specific biological models.

In plant systems, spermine has been shown to play a vital role in the response to various abiotic stresses, such as drought. encyclopedia.pubnih.gov It is involved in regulating stomatal closure, maintaining water balance, and enhancing antioxidant defense mechanisms. encyclopedia.pubnih.gov Further research is needed to elucidate the precise signaling pathways through which spermine mediates these effects and to explore its potential for improving crop resilience.

In fungi, spermine has been implicated in morphogenesis and the transition between yeast and hyphal growth forms. biologists.comnih.govresearchgate.net Studies in the dimorphic fungus Yarrowia lipolytica have shown that spermine can induce the yeast-to-hypha transition by activating the plasma membrane H+-ATPase. biologists.comnih.govresearchgate.net Investigating the molecular mechanisms underlying these effects could reveal novel targets for antifungal therapies.

In invertebrates, the distribution and function of spermine are less well understood. Studies in sea urchins have shown that spermine is the major polyamine present, suggesting a significant role in their development. biologists.com Further research in a variety of invertebrate models, such as Caenorhabditis elegans, could provide valuable insights into the conserved and species-specific functions of spermine. mdpi.com

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Spermine(N3HHN3 2TosOH) in high-throughput screens?

  • Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Include replicate experiments (n ≥ 3) and report IC₅₀/EC₅₀ values with 95% confidence intervals .

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